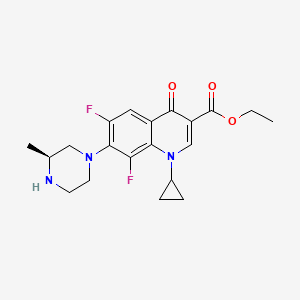

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Historical Context of Fluoroquinolone Derivatives in Medicinal Chemistry

The development of fluoroquinolones traces back to nalidixic acid, the first quinolone antibiotic introduced in 1962 for treating urinary tract infections. While effective against Gram-negative bacteria, its limited spectrum and pharmacokinetic shortcomings spurred structural innovations. The addition of a fluorine atom at position 6 in the 1980s marked a pivotal advancement, yielding norfloxacin and ciprofloxacin—agents with expanded Gram-negative coverage and systemic bioavailability. Subsequent generations incorporated modifications at positions 1, 7, and 8 to enhance Gram-positive and atypical pathogen activity. For instance, the cyclopropyl group at position 1, as seen in ciprofloxacin, improved DNA gyrase binding and reduced resistance emergence. The introduction of piperazine or methylpiperazine rings at position 7 further augmented potency against Streptococcus pneumoniae and intracellular bacteria. This compound embodies these cumulative innovations, integrating strategic substituents to optimize target engagement and bacterial penetration.

Structural Classification Within the 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Family

The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold serves as the foundational structure for all fluoroquinolones, with specific substitutions dictating antibacterial spectrum and pharmacokinetic properties. This compound belongs to the third-generation fluoroquinolones, characterized by:

The ethyl ester at position 3 enhances lipophilicity, facilitating cellular uptake, while the 4-oxo group remains critical for chelating magnesium ions during enzyme inhibition. Compared to second-generation analogs like ciprofloxacin, the dual fluorine substitution at positions 6 and 8 and the stereospecific methylpiperazine group position this compound as a specialized agent targeting resistant pathogens.

Significance of Stereochemical Configuration in (S)-Enantiomer Bioactivity

Stereochemistry profoundly influences fluoroquinolone efficacy, as evidenced by levofloxacin, the (S)-enantiomer of ofloxacin, which exhibits 2–4-fold greater activity than its (R)-counterpart. In this compound, the (S)-configuration at the C7 piperazine moiety optimizes spatial orientation for binding to the DNA gyrase-topoisomerase IV complex. Molecular modeling studies suggest that the methyl group on the piperazine ring adopts a conformation that minimizes steric hindrance with the enzyme’s hydrophobic pocket, enhancing van der Waals interactions. Additionally, the (S)-enantiomer demonstrates superior bacterial membrane penetration due to its optimized logP value, a critical factor in overcoming efflux-mediated resistance. Enantiomeric purity thus ensures maximal target engagement and microbiological potency, underscoring the compound’s design rationale.

Properties

Molecular Formula |

C20H23F2N3O3 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

ethyl 1-cyclopropyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m0/s1 |

InChI Key |

GYZIKBVCDQFOAS-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@H](C3)C)F)C4CC4 |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-keto ester.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride.

Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.

Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinolone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Dihydroquinolines.

Substitution: Various substituted quinolones and piperazines.

Scientific Research Applications

Pharmacological Applications

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits various pharmacological activities:

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against a range of bacterial strains. Its structure suggests potential effectiveness as a fluoroquinolone antibiotic, which is known for inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and survival.

Antiviral Properties

Research indicates that derivatives of quinolone compounds can exhibit antiviral activity. This compound may show promise in treating viral infections by targeting viral replication mechanisms.

Cancer Research

Preliminary studies suggest that this compound may have anticancer properties. It could potentially inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cell cycle progression. Further research is necessary to elucidate its mechanisms in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline against various pathogens. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism involved activation of caspase pathways and downregulation of anti-apoptotic proteins. This finding supports further investigation into its use as an adjunct therapy in oncology.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and relaxation of bacterial DNA, leading to cell death. The presence of the cyclopropyl group and the piperazine ring enhances its binding affinity and spectrum of activity.

Comparison with Similar Compounds

Key Structural Modifications and Bioactivity

The table below compares the target compound with structurally related quinolones:

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution: 6,8-Difluoro analogs (target compound, PD 124,816) exhibit superior Gram-negative coverage vs. mono-fluoro (CAS 93107-30-3) or desfluoro (CAS 93107-11-0) derivatives . Fluorine’s electronegativity enhances DNA gyrase binding and bacterial cell penetration .

- 7-Position Substituents: 3-Methylpiperazine (target) vs. 4-methylpiperazine (CAS 100276-37-7): Methyl position influences solubility and resistance profiles. 3-Methyl may reduce steric hindrance for target binding . Pyrrolidinyl vs. Piperazinyl (PD 124,816): 3-Aminopyrrolidinyl in PD 124,816 introduces additional hydrogen bonding, boosting potency .

- 5-Amino Group: PD 124,816’s 5-NH₂ group significantly enhances activity, but alkylation/acylation abolishes potency . The target compound lacks this group, suggesting reliance on other substituents for efficacy.

Biological Activity

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known by its CAS number 103460-87-3, is a compound of significant interest due to its biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C20H23F2N3O3

- Molecular Weight : 391.42 g/mol

- IUPAC Name : this compound

The structure features a quinoline core with various substituents that contribute to its biological properties.

Antibacterial Activity

This compound exhibits potent antibacterial activity. Research indicates that compounds within the quinolone class often target bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial replication and transcription.

Comparative Antibacterial Efficacy

A study comparing various derivatives of quinolones found that this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values were significantly lower for this compound in several tested strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ethyl (S)-1-cyclopropyl... | 0.5 - 2.0 | Staphylococcus aureus |

| Ciprofloxacin | 2.0 - 8.0 | Staphylococcus aureus |

| Norfloxacin | 2.0 - 16.0 | Escherichia coli |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The proposed mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound enhances the cytotoxic effects of DNA-damaging agents used in chemotherapy.

Case Studies

In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) revealed that treatment with Ethyl (S)-1-cyclopropyl... resulted in:

- Cell Viability Reduction : Approximately 70% reduction in cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | PARP inhibition |

| MCF7 | 15.0 | Cell cycle arrest |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for evaluating the therapeutic viability of any drug candidate. Preliminary studies suggest that Ethyl (S)-1-cyclopropyl... has favorable absorption characteristics with a moderate half-life suitable for oral administration.

Toxicity Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully characterize its safety profile in vivo.

Q & A

Q. What are the key structural features of this compound that influence its antibacterial activity?

The compound’s activity is attributed to its fluoroquinolone core, which includes a cyclopropyl group at position 1 (enhancing Gram-positive coverage), fluorine atoms at positions 6 and 8 (improving DNA gyrase/topoisomerase IV binding), and a 3-methylpiperazinyl group at position 7 (modulating pharmacokinetics and bacterial penetration). Modifications to these substituents can alter spectrum and potency .

Q. What synthetic routes are commonly employed to prepare this compound and its analogs?

A typical synthesis involves:

- Step 1 : Condensation of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate with 3-methylpiperazine under nucleophilic substitution conditions.

- Step 2 : Cyclopropanation via reaction with cyclopropylamine derivatives.

- Step 3 : Final purification via silica gel chromatography or recrystallization . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement .

Q. How can impurities or degradation products be identified during synthesis?

Common impurities include:

| Impurity Name | CAS Number | Structural Feature | Detection Method |

|---|---|---|---|

| Desfluoro Compound | 93107-11-0 | Lack of 6-fluoro substituent | HPLC (C18 column, UV 280 nm) |

| Ethylenediamine Compound | 103222-12-4 | Replacement of piperazinyl with ethylenediamine | LC-MS (m/z 320.1) |

| Impurity profiling requires orthogonal methods like HPLC, LC-MS, and NMR for structural confirmation . |

Advanced Research Questions

Q. How does the stereochemistry at the C7 piperazinyl group affect antibacterial efficacy?

The (S)-configuration at the 3-methylpiperazinyl group enhances bacterial membrane penetration compared to the (R)-isomer. This stereospecificity was confirmed via X-ray crystallography and molecular docking studies, showing improved binding to E. coli DNA gyrase .

Q. What strategies mitigate bacterial resistance in fluoroquinolone derivatives like this compound?

- Structural modifications : Introducing bulky substituents at position 7 (e.g., 3-methylpiperazinyl) reduces efflux pump recognition .

- Combination therapy : Synergistic effects with β-lactams or aminoglycosides can overcome resistance mechanisms .

- Target optimization : Mutational analysis of gyrA and parC genes guides residue-specific interactions .

Q. How can crystallographic data inform formulation stability?

Single-crystal X-ray studies (e.g., P2₁/c space group, hydrogen-bonding networks) reveal polymorphism risks. For example, the monohydrate form (observed in ) may exhibit different dissolution rates compared to anhydrous forms, impacting bioavailability .

Q. What methodologies are used to evaluate structure-activity relationships (SAR) for analogs?

- In vitro assays : Minimum inhibitory concentration (MIC) testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using microbroth dilution .

- Computational modeling : Density Functional Theory (DFT) calculations predict electron distribution at the C4-oxo group, correlating with topoisomerase inhibition .

- Metabolic profiling : CYP450 isoform screening (e.g., CYP3A4/2D6) assesses metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.